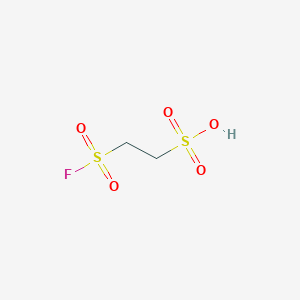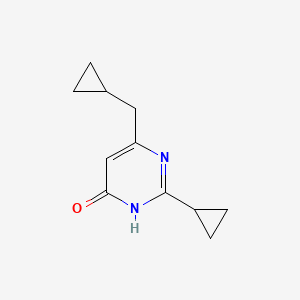
2-Fluorsulfonylethansulfonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Fluorosulfonylethanesulfonic acid and similar compounds often involves direct fluorosulfonylation with fluorosulfonyl radicals . This method has emerged as a concise and efficient approach for producing sulfonyl fluorides .Chemical Reactions Analysis
Direct fluorosulfonylation with fluorosulfonyl radicals has been identified as a key chemical reaction involving 2-Fluorosulfonylethanesulfonic acid . This reaction is a concise and efficient approach for producing sulfonyl fluorides .Wissenschaftliche Forschungsanwendungen
Verbesserung von Biomaterialien
2-Fluorsulfonylethansulfonsäure spielt eine bedeutende Rolle im Bereich der Biomaterialien. Ihr Sulfonierungsprozess kann die Eigenschaften von Biomaterialien wie Hydrogelen, Gerüsten und Nanopartikeln verbessern . Diese chemische Modifikation führt Sulfonsäuregruppen ein, die zelluläre Reaktionen wie Adhäsion, Proliferation und Differenzierung verbessern können, was sie in der regenerativen Medizin und der Gewebetechnik wertvoll macht .
Arzneimittelforschung
In der Arzneimittelforschung wird die Verbindung zur Synthese von Sulfonylfluoriden verwendet, die wichtige Zwischenprodukte sind. Die direkte Fluorsulfonierung mit Fluorsulfonylradikalen, die aus this compound gewonnen werden, bietet eine prägnante und effiziente Methode zur Herstellung dieser Zwischenprodukte. Dieser Ansatz ist vorteilhaft für die Entwicklung neuer Pharmazeutika und die Erforschung der bioorthogonalen Chemie .
Materialwissenschaften
This compound trägt zur Weiterentwicklung der Materialwissenschaften bei, indem sie die Synthese fluorierter Materialien ermöglicht. Diese Materialien sind für die Herstellung von Hochleistungspolymeren wie Polysulfonen unerlässlich, die hervorragende thermische Beständigkeit und Festigkeitseigenschaften aufweisen. Solche Polymere sind in verschiedenen Hightech-Industrien unverzichtbar .
Organische Synthese
Die Verbindung ist in der organischen Synthese von Bedeutung, wo sie bei der Erzeugung von Fluorsulfonylradikalen hilft. Diese Radikale sind der Schlüssel zur Herstellung funktionalisierter Sulfonylfluoride, die in verschiedenen synthetischen Anwendungen weit verbreitet sind, einschließlich Kupplungsreaktionen und selektiver Reduktionen .
Chemische Biologie
In der chemischen Biologie werden Derivate der this compound zur Synthese fluoreszierender Aminosäuren verwendet. Diese Aminosäuren dienen als Bausteine für die Herstellung fluoreszierender Makromoleküle wie Peptide und Proteine, ohne ihre nativen Eigenschaften zu verändern. Diese Anwendung ist entscheidend für die Verfolgung von Protein-Protein-Wechselwirkungen und die Abbildung biologischer Prozesse .
Industrielle Anwendungen
Im industriellen Maßstab werden Derivate der this compound, wie Tetrafluorethansulfonsäure, als Supersäurekatalysatoren eingesetzt. Sie bieten mehrere Vorteile gegenüber traditionellen Säuren, die in der Katalyse eingesetzt werden, wie z. B. geringere Beladungen, erhöhte Selektivität und höherer Durchsatz. Diese Supersäuren werden in Schlüsselprozessen wie der aromatischen Alkylierung und Acylierung von Arenen eingesetzt .
Safety and Hazards
Zukünftige Richtungen
The use of 2-Fluorosulfonylethanesulfonic acid and similar compounds in organic synthesis, chemical biology, drug discovery, and materials science is expected to continue to grow . Direct fluorosulfonylation with fluorosulfonyl radicals, a method used in the synthesis of these compounds, has emerged as a promising area of research .
Biochemische Analyse
Biochemical Properties
2-Fluorosulfonylethanesulfonic acid plays a crucial role in biochemical reactions, particularly in the synthesis of sulfonyl fluorides. It interacts with various enzymes and proteins, facilitating the formation of sulfonyl fluoride bonds. The compound’s strong acidic nature allows it to act as a catalyst in these reactions, enhancing the efficiency of the process. Additionally, 2-Fluorosulfonylethanesulfonic acid can interact with nucleophiles, leading to the formation of β-alkoxyl sulfonyl fluorides .
Cellular Effects
2-Fluorosulfonylethanesulfonic acid has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong acidic nature allows it to interact with cellular components, potentially leading to changes in cell function. For instance, it can inhibit certain enzymes, thereby altering metabolic pathways and affecting cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-Fluorosulfonylethanesulfonic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluorosulfonylethanesulfonic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Its strong acidic nature ensures that it remains active for a significant period before degradation occurs .
Dosage Effects in Animal Models
The effects of 2-Fluorosulfonylethanesulfonic acid vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, leading to beneficial effects. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition and disruption of cellular homeostasis. These threshold effects are crucial for determining the safe and effective dosage of the compound in various applications .
Metabolic Pathways
2-Fluorosulfonylethanesulfonic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s interaction with enzymes such as sulfonyl transferases is particularly significant, as it facilitates the transfer of sulfonyl groups to target molecules .
Transport and Distribution
Within cells and tissues, 2-Fluorosulfonylethanesulfonic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s strong acidic nature allows it to penetrate cellular membranes, facilitating its distribution within different cellular compartments .
Subcellular Localization
2-Fluorosulfonylethanesulfonic acid is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to specific organelles through targeting signals and post-translational modifications. This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules to exert its effects .
Eigenschaften
IUPAC Name |
2-fluorosulfonylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO5S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWLLQYDNAOLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1487168.png)


![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)









